1-(2,2,2-Trifluoroethyl)piperazin-2-one is a chemical compound characterized by a piperazine ring substituted with a trifluoroethyl group. This unique structure contributes to its distinctive properties, making it a subject of interest in organic synthesis and medicinal chemistry. The compound is often utilized as a synthon in the development of various fluorinated organic compounds, which are crucial in pharmaceutical applications due to their enhanced biological activity and altered physicochemical properties .
The molecular formula of 1-(2,2,2-Trifluoroethyl)piperazin-2-one is C₆H₈F₃N₂O, and it has a molecular weight of approximately 188.14 g/mol. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including effects on the central nervous system and potential applications as therapeutic agents .
The synthesis of 1-(2,2,2-Trifluoroethyl)piperazin-2-one typically involves several steps:
Recent advancements have focused on asymmetric synthesis methods to improve yields and selectivity in producing this compound .
The chemical behavior of 1-(2,2,2-Trifluoroethyl)piperazin-2-one can be explored through various reactions:
While specific data on the mechanism of action for 1-(2,2,2-Trifluoroethyl)piperazin-2-one is limited, compounds with similar structures often exhibit diverse biological activities. Piperazine derivatives can interact with neurotransmitter systems or act on parasitic infections depending on their structural modifications.
Studies suggest that the trifluoroethyl group enhances lipophilicity, potentially increasing membrane permeability and altering pharmacokinetics compared to non-fluorinated analogs .
Chemical Properties:
1-(2,2,2-Trifluoroethyl)piperazin-2-one has several promising applications:
1-(2,2,2-Trifluoroethyl)piperazin-2-one (CAS: 907972-20-7; MF: C₆H₉F₃N₂O) is a fluorinated piperazinone derivative characterized by a keto group at the 2-position and a 2,2,2-trifluoroethyl substituent on N1. It typically exists as a liquid or low-melting solid (purity 95–98%) and requires storage at room temperature under inert conditions due to its sensitivity [1] [4]. This scaffold merges the conformational flexibility of piperazinones with the metabolic stability and electronegativity of the trifluoroethyl group, making it valuable for drug discovery. Below, we detail key synthetic strategies for this compound.
Classical syntheses of piperazin-2-ones rely on cyclization reactions between bifunctional precursors. The most prevalent route involves nucleophilic substitution between ethylenediamine derivatives and α-halo carbonyl compounds, followed by in situ ring closure. For unsubstituted piperazin-2-ones, reductive amination of glyoxal with N-protected ethylenediamines achieves moderate yields (50–60%) but exhibits poor regioselectivity for N-substituted variants [5].
Alternative approaches employ activated amino acids or dipeptides subjected to dehydrative cyclization. For example, N-Boc-protected glycine derivatives react with N-(2-aminoethyl)acetamide under carbodiimide coupling (DCC, HOBt) to form 1,4-disubstituted piperazin-2-ones. However, this method struggles with sterically hindered substrates and generates stoichiometric waste [5]. A more direct path uses α-amino aldehydes condensed with ethylenediamine under azeotropic conditions, but yields for trifluoroethyl-containing analogs rarely exceed 40% due to imine equilibration side reactions [5].
Method | Reagents/Conditions | Yield Range | Key Limitations |
---|---|---|---|
Nucleophilic Substitution | α-Halo esters + ethylenediamine; 80°C, 12h | 50–70% | Low regioselectivity for N-alkylation |
Reductive Amination | Glyoxal + ethylenediamine; NaBH₃CN, MeOH | 40–60% | Poor functional group tolerance |
Amino Acid Cyclization | N-Protected amino acid + DCC/HOBt; rt, 24h | 30–50% | High waste generation |
Aldehyde Condensation | α-Amino aldehydes + ethylenediamine; toluene, Δ | 30–40% | Imine side products; low yields |
These routes are operationally simple but ill-suited for introducing fluorinated groups due to competitive defluorination under basic/acidic conditions and the incompatibility of early-stage fluorinated building blocks with multistep sequences [5].
Contemporary strategies prioritize late-stage trifluoroethylation to circumvent stability issues. The most efficient method involves N-alkylation of preformed piperazin-2-ones using 2,2,2-trifluoroethyl halides (X = Cl, Br, I) or triflates. Key studies demonstrate that sodium hydride (NaH) in anhydrous DMF at 0°C to room temperature facilitates clean monoalkylation at N1, achieving yields of 80–90% within 2–4 hours [4]. The keto group at C2 deactivates N4, ensuring high regioselectivity without requiring protection/deprotection steps [1] [4].
Solvent-free mechanochemical approaches have emerged as sustainable alternatives. Ball milling piperazin-2-one with trifluoroethyl iodide and K₂CO₃ achieves 85% yield in 1 hour, minimizing solvent waste and enhancing reaction efficiency [4]. Additionally, catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enable trifluoroethylation in aqueous/organic biphasic systems, though yields are slightly lower (75–80%) [4].
Method | Conditions | Yield | Advantages |
---|---|---|---|
N-Alkylation (Solution-Phase) | Piperazin-2-one + CF₃CH₂I, NaH, DMF, 0°C→rt | 88% | High regioselectivity; no N-protection needed |
Mechanochemical | Ball milling, K₂CO₃, 60 min | 85% | Solvent-free; rapid kinetics |
Phase-Transfer Catalysis | TBAB, NaOH (aq)/CH₂Cl₂, reflux | 78% | Mild conditions; scalable |
Microwave-Assisted | CF₃CH₂Br, DIPEA, CH₃CN, 100°C, 30 min | 82% | Reduced reaction time |
Microwave irradiation further accelerates this step, reducing reaction times to 30 minutes while maintaining yields >80% [4]. The trifluoroethyl group enhances metabolic stability by impeding oxidative dealkylation and increasing lipophilicity (log P ≈ 0.5 for the final compound), which improves membrane permeability relative to non-fluorinated analogs [3] [4].
Although 1-(2,2,2-trifluoroethyl)piperazin-2-one lacks chiral centers, its utility as a precursor to C3-substituted derivatives necessitates enantioselective methods. Catalytic asymmetric α-functionalization of piperazin-2-ones is achieved via chiral organocatalysts or transition-metal complexes. Pioneering work by Stoltz employs palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one esters, yielding C3-allylated products with >90% ee using tris(4,4′-dimethoxydibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and chiral phosphinooxazoline (PHOX) ligands [5].
Organocatalytic strategies leverage MacMillan’s third-generation imidazolidinone catalyst (e.g., 14) for α-chlorination. This method involves:
Metal-free alternatives exploit chiral ammonium salts derived from cinchona alkaloids to induce asymmetry during piperazinone ring formation. For instance, O-allyl-N-(2-nitrobenzenesulfonyl)ethylenediamine undergoes asymmetric [1,3]-proton transfer under phase-transfer catalysis, affording 3-substituted piperazinones with 85% ee [5] [7]. These chiral building blocks serve as precursors to bioactive molecules like imatinib analogs, where precise stereochemistry at C3 modulates target affinity [5].
Sustainable synthesis of fluorinated piperazinones emphasizes atom economy, energy efficiency, and waste reduction. Catalytic asymmetric methods inherently align with green principles by avoiding stoichiometric chiral auxiliaries. For example, Jørgensen’s α-chlorination/Lindsley’s morpholine/piperazine synthesis employs pyrrolidine catalysts (<10 mol%) and chloroquinone as a terminal oxidant, achieving E-factors (kg waste/kg product) below 5 versus >15 for classical resolutions [5].
Solvent selection critically impacts sustainability. 1-(2,2,2-Trifluoroethyl)piperazin-2-one synthesis in cyclopentyl methyl ether (CPME) or 2-methyl-THF—renewable, low-toxicity solvents—reduces environmental impact versus DMF or DMSO. Life-cycle assessments confirm that switching to CPME decreases the process carbon footprint by 40% [4].
Strategy | Atom Economy | E-Factor | Key Improvements |
---|---|---|---|
Catalytic Asymmetric Chlorination | 85% | 4.8 | Avoids stoichiometric chiral reagents |
Mechanochemical Trifluoroethylation | 95% | 1.2 | Solvent-free; near-zero waste |
Biocatalytic Ring Closure | 78% | 3.5 | Ambient temperature; aqueous media |
Microwave-Assisted Cyclization | 82% | 2.7 | 80% energy reduction vs. reflux |
Biocatalysis represents an emerging frontier. Engineered transaminases and imine reductases catalyze reductive amination for piperazine ring formation, enabling reactions in water at ambient temperature. Though not yet applied to 1-(2,2,2-trifluoroethyl)piperazin-2-one, these methods successfully synthesize structurally similar fluorinated piperidines with 90% conversion and >99% ee [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1